Bienvenue dans la boutique en ligne BenchChem!

4,6-Dihydroxy-2-methylpyrimidine

Energetic Materials Synthesis FOX-7 precursor Nitration yield optimization

4,6-Dihydroxy-2-methylpyrimidine (syn. 2-methyl-4,6-pyrimidinediol, MPD) is a 2-methyl-substituted 4,6-dihydroxypyrimidine with molecular formula C5H6N2O2 and molecular weight 126.11 g/mol.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 1194-22-5
Cat. No. B075791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dihydroxy-2-methylpyrimidine
CAS1194-22-5
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=O)N1)O
InChIInChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9)
InChIKeyBPSGVKFIQZZFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dihydroxy-2-methylpyrimidine (CAS 1194-22-5): Core Identity and Procurement-Relevant Baseline


4,6-Dihydroxy-2-methylpyrimidine (syn. 2-methyl-4,6-pyrimidinediol, MPD) is a 2-methyl-substituted 4,6-dihydroxypyrimidine with molecular formula C5H6N2O2 and molecular weight 126.11 g/mol . It exists as a white to pale yellow crystalline solid with a melting point >300 °C (decomposition) and is soluble in aqueous sodium hydroxide but poorly soluble in neutral water . The compound serves as a critical intermediate in two distinct industrial domains: the manufacture of the antihypertensive agent moxonidine and the synthesis of the insensitive energetic material FOX-7 (1,1-diamino-2,2-dinitroethene) [1]. Its 2-methyl substituent imparts differentiated basicity, tautomeric preference, and reactivity compared to the unsubstituted parent 4,6-dihydroxypyrimidine and to barbituric acid, directly influencing regio- and chemoselectivity in downstream nitration, chlorination, and cyclization reactions [2].

Why 4,6-Dihydroxy-2-methylpyrimidine Cannot Be Swapped with Unsubstituted or Trihydroxy Pyrimidine Analogs


Although 4,6-dihydroxypyrimidine and barbituric acid share the same pyrimidine-4,6-diol core, substitution at the 2-position fundamentally alters their acid–base properties, tautomeric equilibrium, and electrophilic reactivity. Spectroscopic determination of basicity constants reveals that the 2-methyl group in MPD shifts the first protonation constant (pKb1) by approximately +0.62 units relative to the unsubstituted parent and by +1.11 units compared to barbituric acid [1]. This enhanced basicity directly governs the protonation state under nitration conditions (concentrated H2SO4/HNO3), dictating whether the free base or the protonated form participates in the rate-determining electrophilic attack [1]. Furthermore, MPD undergoes exactly two protonation stages in 0.1–99.5% H2SO4, whereas barbituric acid traverses three distinct stages—a difference that alters the speciation and, consequently, the nitration pathway and product distribution [1]. Generic substitution without accounting for these quantifiable differences in basicity, protonation stoichiometry, and tautomeric preference leads to unpredictable yields, altered regioselectivity, and potential process safety excursions in both pharmaceutical and energetic material syntheses.

4,6-Dihydroxy-2-methylpyrimidine: Quantified Differentiation Evidence Against Closest Analogs


FOX-7 Synthesis Yield: MPD Route (>90%) vs. 2-Methylimidazole Route (~15%) vs. Conventional Nitration (~75%)

The nitration–hydrolysis sequence starting from 4,6-dihydroxy-2-methylpyrimidine (MPD) delivers 1,1-diamino-2,2-dinitroethene (FOX-7) in >90% isolated yield under optimized conditions, with the spent acid recyclable without yield loss and near-stoichiometric HNO3 consumption [1]. In contrast, the alternative 2-methylimidazole route yields FOX-7 in only ~15%, and the intermediate 2-dinitromethylene-4,4-dinitroimidazolidin-5-one is thermally unstable at room temperature, decomposing with release of N2O3 and requiring immediate further processing [2]. The conventional nitration method for MPD itself (Astrat'ev procedure, without organic solvent) delivers the dinitro intermediate in approximately 75% yield and suffers from excessive exotherm and explosion hazard at scale (>1 L) [3]. The patented improved nitration using halogenated organic solvent raises the intermediate yield to ~85% while mitigating thermal runaway [3].

Energetic Materials Synthesis FOX-7 precursor Nitration yield optimization

First Protonation Basicity (pKb1): 2-Methyl Substituent Increases Basicity by 0.62–1.11 Units vs Unsubstituted and Barbituric Acid Analogs

UV–vis spectroscopic determination of basicity constants in 0.1–100% H2SO4 medium establishes that 6-hydroxy-2-methylpyrimidine-4(3H)-one (the predominant tautomeric form of MPD) has pKb1 = 0.21 ± 0.01 on the Ho acidity scale [1]. The unsubstituted 4,6-dihydroxypyrimidine shows pKb1 = –0.41 ± 0.03, and barbituric acid shows pKb1 = –0.90 ± 0.06 [1]. A more positive pKb1 value indicates higher basicity; therefore, the 2-methyl group enhances basicity by ΔpKb1 = +0.62 relative to the unsubstituted analog and by ΔpKb1 = +1.11 relative to barbituric acid. The 2-ethyl analog (6-hydroxy-2-ethylpyrimidine-4(3H)-one) has pKb1 = –0.03 ± 0.04, indicating that the methyl-to-ethyl chain elongation slightly reduces basicity at the first protonation stage [1].

Physical organic chemistry Basicity constants Protonation behavior

Protonation Stage Count Differentiates MPD (2 Stages) from Barbituric Acid (3 Stages), Dictating Speciation Under Nitration Conditions

In 0.1–99.5% H2SO4, 6-hydroxy-2-methylpyrimidine-4(3H)-one (MPD) and 4,6-dihydroxypyrimidine each exhibit exactly two protonation stages, whereas barbituric acid undergoes three distinct protonation stages [1]. The second protonation of barbituric acid (pKb2 = –3.62) occurs at significantly lower acidity than the second protonation of MPD (pKb2 ≈ –6.24), meaning barbituric acid reaches its dicationic form more readily [1]. This difference in speciation has direct mechanistic consequences: under typical nitration conditions (H2SO4 concentration range where the monocation predominates), MPD exists predominantly as the monocation, which is the species that undergoes electrophilic attack at C-5; barbituric acid, in contrast, may already be partially dicationic, altering its reactivity profile [1]. The 5-nitro derivatives of both the 2-methyl and 2-ethyl compounds form only a monocation across the entire acidity range, indicating that electron-withdrawing substitution at C-5 collapses the protonation manifold to a single stage [1].

Acid–base speciation Nitration mechanism Pyrimidine protonation

MPD Synthesis Yield Optimization: Taguchi Method Achieves 88.5% Isolated Yield with Scalable Parameters

A 2025 study employing the Taguchi experimental design method systematically optimized the condensation of acetamidinium chloride with diethyl malonate in sodium methoxide/methanol medium to produce MPD [1]. Under optimal parameters—sodium methoxide concentration 18% (w/w), reaction time 180 min, and diethyl malonate/acetamidinium chloride molar ratio of 1.4—a maximum MPD yield of 88.5% was achieved and validated in replicate experiments [1]. For comparison, an earlier independently reported cyclization method using acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide achieved a 91.2% yield, though without the systematic parameter optimization framework [2]. The conventional uncontrolled condensation (without parameter optimization) typically yields in the range of 75–86% [3]. The Taguchi-optimized process additionally provided the first reported powder X-ray diffraction (PXRD) pattern of MPD, enabling crystallographic quality control [1].

Synthetic methodology Process optimization Taguchi experimental design

Chlorination to 4,6-Dichloro-2-methylpyrimidine: 94% Conversion Yield Enables Efficient Downstream Derivatization

4,6-Dihydroxy-2-methylpyrimidine serves as the direct precursor to 4,6-dichloro-2-methylpyrimidine, a key intermediate in moxonidine synthesis. Chlorination of MPD (5.0 g, 0.04 mol) using thionyl chloride (18.9 g, 0.16 mol) in acetonitrile at 80 °C for 3 hours produces 4,6-dichloro-2-methylpyrimidine in 94% isolated yield (6.1 g) after column chromatographic purification [1]. In the moxonidine synthetic sequence, the 4,6-dichloro derivative undergoes further nitration (88.3% yield) and subsequent amination/hydrogenation steps to afford 4,6-dichloro-2-methyl-5-aminopyrimidine [2]. The high-yielding two-step activation (chlorination then nitration) from MPD contrasts with alternative routes that attempt direct functionalization of the hydroxyl-bearing ring, which typically suffer from lower regioselectivity and competing O-functionalization side reactions [2].

Heterocyclic derivatization Chlorination Pharmaceutical intermediate

Acidic pKa and Solubility Profile Differentiate MPD from Water-Soluble Barbituric Acid, Impacting Workup and Formulation

4,6-Dihydroxy-2-methylpyrimidine has a predicted acidic pKa of 9.42 ± 0.20, classifying it as a very weak acid that requires alkaline conditions (NaOH solution) for dissolution [1]. In contrast, barbituric acid has an experimentally measured pKa of approximately 4.01 (at 25 °C), making it a moderately strong acid that is substantially water-soluble (11.45 g/L) and exists predominantly as an anion at neutral pH . This pKa difference of approximately 5.4 orders of magnitude translates to profoundly different solubility and extraction behavior: MPD can be precipitated from aqueous solution by simple acidification to pH 1–2 (protonation of the anion), whereas barbituric acid requires strongly acidic conditions to suppress ionization [1]. The melting point of MPD (>300 °C, with decomposition) is comparable to that of 4,6-dihydroxypyrimidine (>300 °C) , but its significantly lower aqueous solubility facilitates product isolation by filtration after acid-mediated precipitation from the alkaline reaction mixture.

Physicochemical properties Solubility Acid dissociation constant

Evidence-Backed Application Scenarios Where 4,6-Dihydroxy-2-methylpyrimidine Provides Quantified Advantage


Kilogram-Scale FOX-7 Manufacture: Preferred Over 2-Methylimidazole Route Based on 75-Percentage-Point Yield Advantage

For production of the insensitive energetic material FOX-7 at kilogram scale or beyond, 4,6-dihydroxy-2-methylpyrimidine is the precursor of choice. The optimized nitration–hydrolysis sequence delivers FOX-7 in >90% yield with near-stoichiometric HNO3 consumption and recyclable spent acid, whereas the competing 2-methylimidazole route yields only ~15% and generates a thermally unstable intermediate that decomposes at ambient temperature with N2O3 off-gassing [1]. The MPD-based process has been demonstrated at kilogram scale, and the improved patent method using organic solvent additive further enhances safety by controlling the nitration exotherm while maintaining ~85% intermediate yield [2]. Procurement of high-purity MPD (≥99%) directly enables this high-yield, scalable process with reduced hazardous waste generation.

Moxonidine API Intermediate: Sequential Chlorination–Nitration Cascade with 94% and 88.3% Step Yields

4,6-Dihydroxy-2-methylpyrimidine is the established starting material for the synthesis of the antihypertensive drug moxonidine. The synthetic sequence proceeds via chlorination to 4,6-dichloro-2-methylpyrimidine (94% yield, SOCl2/MeCN, 3 h), nitration to 4,6-dichloro-2-methyl-5-nitropyrimidine (88.3% yield), catalytic hydrogenation to the 5-amino derivative, and coupling with 1-acetylimidazolidin-2-one followed by hydrolysis [3]. The high yields at each step, enabled by MPD's favorable reactivity profile (2-methyl-enhanced basicity directing electrophilic attack to C-5; hydroxyl groups enabling clean chlorination without competing O-alkylation), make it the cost-effective choice for moxonidine API manufacturing. Radiolabeled [14C3]-moxonidine for pharmacokinetic studies has also been synthesized via the identical MPD-based route, demonstrating the compound's utility in both production and analytical reference standard contexts [4].

Heterocyclic Library Synthesis: Regioselective Electrophilic Functionalization at C-5 Enabled by 2-Methyl Electron-Donating Effect

In medicinal chemistry campaigns building pyrimidine-focused compound libraries, 4,6-dihydroxy-2-methylpyrimidine offers regioselective electrophilic aromatic substitution at the 5-position. The electron-donating 2-methyl group, combined with the activating 4- and 6-hydroxyl substituents, directs electrophiles (NO2+, diazonium ions, halogens) exclusively to C-5 [5]. This was quantitatively demonstrated in the synthesis of azo dyes: diazotised 2-aminothiazole and 2-amino-(6-substituted)benzothiazoles couple with MPD at C-5 to yield novel benzofuro[2,3-d]pyrimidine derivatives in good yield and purity [6]. Electrochemical oxidation of catechols in the presence of MPD as a nucleophile similarly yields benzofuro[2,3-d]pyrimidine products via Michael addition at C-5, with the reaction mechanism fully characterized by cyclic voltammetry and controlled-potential coulometry [6]. The predictable C-5 regiochemistry simplifies purification and structural confirmation in library synthesis relative to analogs lacking the 2-methyl directing group.

Coordination Chemistry and Materials Science: Bidentate Hydroxyl Ligand with Tunable Basicity via the 2-Methyl Substituent

The 4- and 6-hydroxyl groups of MPD form a bidentate chelating motif for transition metal ions, creating stable complexes relevant to catalysis and supramolecular architectures . The 2-methyl group modulates the electron density at the chelating oxygen atoms (via the pyrimidine ring π-system), with the basicity increase of ΔpKb1 ≈ +0.62 relative to unsubstituted 4,6-dihydroxypyrimidine quantitatively confirming this electronic modulation [7]. This tunability allows researchers to select MPD over the unsubstituted parent when a slightly stronger σ-donor ligand is required, without resorting to the trihydroxy barbituric acid scaffold which introduces an additional coordination site at C-2 and alters the complex stoichiometry and geometry. MPD's poor water solubility also facilitates precipitation of metal complexes from aqueous solution, simplifying isolation compared to barbituric acid-derived complexes that remain partially soluble.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dihydroxy-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.